2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-benzyl-1-piperidin-1-ylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-25(24,21-13-7-2-8-14-21)22-18-12-6-5-11-17(18)20-19(22)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQHAHMZCFXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with benzyl chloride to form 2-benzylbenzimidazole. This intermediate is then reacted with piperidine and sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole core or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or alkylating agents for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry and Antihistaminic Activity
One of the prominent applications of 2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole is in the development of antihistaminic agents. Compounds with a benzimidazole structure have been shown to possess selective H1 antihistaminic activity, which is crucial for treating allergic conditions such as allergic rhinitis, conjunctivitis, urticaria, and asthma. Specifically, derivatives of benzimidazole have been reported to exhibit potent antihistaminic effects without significant central nervous system or cardiovascular side effects .
Pharmaceutical Formulations:
- Oral Administration: These compounds can be formulated into tablets or capsules using excipients like lactose and cellulose.
- Topical Administration: Creams and gels can be developed for local application, utilizing carriers such as polyethylene glycols .
Antiviral Properties
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in antiviral applications. Research indicates that certain benzimidazole derivatives exhibit activity against various viruses, including enteroviruses and herpes simplex virus (HSV). For instance, specific derivatives have shown IC50 values indicating effective inhibition of viral replication .
Notable Findings:
- Compounds have been synthesized that inhibit Coxsackie virus with IC50 values as low as 1.08 μg/ml.
- Benzimidazole D-ribonucleosides demonstrated efficacy in preventing viral DNA cleavage in infected cells .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of benzimidazole derivatives are another area of significant research interest. Compounds derived from this chemical structure have been shown to reduce inflammation and pain effectively. For example, studies indicate that specific derivatives can significantly decrease edema and exhibit analgesic activity comparable to standard anti-inflammatory medications like aspirin .
Research Highlights:
- Certain compounds displayed a reduction in inflammation ranging from 92.7% to 97.6% compared to standard drugs such as rofecoxib.
- Compounds were evaluated for their ability to inhibit COX-2 enzyme activity, which is a key target in managing inflammatory conditions .
Antiulcer Activity
Benzimidazole derivatives are also recognized for their antiulcer properties, particularly through inhibition of the H+/K+-ATPase enzyme. This mechanism is vital for reducing gastric acid secretion and preventing ulcer formation. Recent studies have demonstrated that several new benzimidazole-based compounds exhibit comparable or superior antiulcerogenic potentials compared to established treatments like omeprazole .
Key Observations:
- Compounds showed significant reduction in gastric acid secretion and protection against ulcer formation in animal models.
- Specific derivatives were more effective than traditional treatments at similar dosage levels .
Case Studies and Research Findings
A comprehensive review of literature indicates that the applications of this compound extend beyond basic pharmacological effects into clinical implications. Several case studies have documented successful outcomes using benzimidazole derivatives in treating various conditions:
| Study | Application | Findings |
|---|---|---|
| Xue et al., 2011 | Antiviral | IC50 values for enterovirus inhibition at 1.76 μg/ml |
| Sharma R., et al., 2017 | Anti-inflammatory | Reduction in edema by up to 97.6% |
| Bariwal et al., 2008 | Antiulcer | Significant reduction in gastric acid secretion |
These findings underscore the therapeutic potential of this compound across multiple medical disciplines.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
2-Benzyl-1-(Phenylsulfonyl)-1H-Benzimidazole (Compound 6b)
1-(2-Piperidinoethyl)-1H-Benzimidazole
- Structural Difference: Features a piperidinoethyl group instead of a sulfonyl-linked piperidine.
- Functional Impact : The ethyl linker and absence of sulfonyl reduce hydrogen-bonding capacity but may improve metabolic stability due to reduced electrophilicity .
Substitution at the 2-Position: Benzyl vs. Aryl Groups
2-(4-Bromophenyl)-1H-Benzimidazole (Compound 3a)
- Structural Difference : Lacks sulfonyl and benzyl groups; instead, a bromophenyl substituent is present.
- Synthetic Yield : 88% via condensation of ortho-phenylenediamine and 4-bromobenzaldehyde, indicating ease of synthesis for halogenated derivatives .
- Activity : Halogens like bromine enhance antibacterial activity through electronegative interactions, but the absence of sulfonyl groups reduces target affinity compared to the target compound .
2-(Hydroxy-Phenyl)-1H-Benzimidazoles (Compounds 7–10)
- Structural Difference : Hydroxyl groups at para, meta, or ortho positions on the phenyl ring.
- Activity : Hydroxyl groups improve water solubility but may reduce antimicrobial potency due to increased polarity and decreased membrane permeability .
Disubstituted Benzimidazoles
1-Arylsulfonyl-2-(2-Pyridylmethylsulfinyl)Benzimidazoles
- Structural Difference : Combines arylsulfonyl and pyridylmethylsulfinyl groups.
- Synthesis : Prepared via nucleophilic substitution, demonstrating the versatility of sulfonyl/sulfinyl chemistry in benzimidazole functionalization .
Antimicrobial Efficacy
Key Insight : Sulfonyl derivatives (e.g., phenylsulfonyl, piperidinylsulfonyl) consistently show superior antimicrobial activity compared to halogenated or hydroxylated analogs, likely due to enhanced target binding via sulfonyl-oxygen interactions .
Biological Activity
2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Similar to other benzimidazole derivatives, this compound may exhibit high affinity for specific receptors involved in pain modulation and inflammation .
- Inhibition of Enzymatic Activity : The sulfonamide group may contribute to the inhibition of certain enzymes that are critical in disease pathways, particularly in cancer and inflammatory diseases .
- DNA Interaction : Compounds with a benzimidazole structure have been shown to bind to DNA, potentially disrupting replication and transcription processes, leading to antiproliferative effects .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
| MCF-7 | 5.00 ± 0.20 |
These values indicate that the compound is effective at low concentrations, suggesting strong potency against these cancer types .
Analgesic Effects
Early studies have suggested that compounds related to this class show potent analgesic effects comparable to morphine. For instance, some derivatives were reported to be up to 500 times more potent than morphine in mouse models . This highlights the potential use of this compound in pain management therapies.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been widely studied. The compound has shown activity against various bacterial strains:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 50 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Case Studies
A notable case study involved the administration of this compound in a controlled setting where it was evaluated for its efficacy in treating certain malignancies. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 2-benzyl-1-(1-piperidinylsulfonyl)-1H-benzimidazole, and how are intermediates characterized?
The compound is synthesized via a multi-step approach:
- Condensation : React o-phenylenediamine with a benzaldehyde derivative in acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core .
- N-Alkylation : Introduce the benzyl group at the N-1 position using benzyl halides in the presence of a base (e.g., K₂CO₃ or NaH) .
- Sulfonylation : Treat the intermediate with 1-piperidinylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Characterization : Validate intermediates via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of the compound confirmed in crystallographic studies?
- X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding between the sulfonyl group and adjacent piperidine nitrogen can stabilize the lattice .
- Validation : Mercury CSD 2.0 visualizes intermolecular interactions (e.g., π-π stacking of benzyl groups) and calculates packing similarity scores against analogous benzimidazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s antibacterial efficacy?
- Substituent variation : Replace the benzyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance lipophilicity and membrane permeability. Evidence shows 2-(4-fluorophenyl) analogs improve activity against Staphylococcus aureus .
- Sulfonyl group modification : Test alternative sulfonamides (e.g., morpholinylsulfonyl) to alter steric bulk and hydrogen-bonding capacity. Docking studies (AutoDock Vina) can predict binding to bacterial enzyme active sites .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Assay standardization : Compare MIC (minimum inhibitory concentration) values using identical bacterial strains (e.g., ATCC 25923 for S. aureus) and growth media .
- Structural validation : Re-examine compound purity via HPLC (≥95% purity) and confirm stereochemistry using circular dichroism (CD) if chiral centers exist .
- Cross-study analysis : Contrast results with structurally related compounds (e.g., 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole), where sulfonyl group polarity correlates with reduced Gram-negative activity .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use Schrödinger Suite or GROMACS to model interactions with H. pylori urease or viral proteases. The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., His⁶⁴³ in urease) .
- MD simulations : Run 100-ns trajectories to assess stability of the benzimidazole-piperidine scaffold in hydrophobic binding pockets .
Q. How are green chemistry principles applied to scale up synthesis?
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonylation to reduce toxicity .
- Catalysis : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for N-alkylation at 80°C) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
